Benzoyl cyanide
Overview
Description
Benzoyl cyanide, also known as this compound, is an important organic compound with the molecular formula C8H5NO. It is characterized by a benzene ring substituted with a cyanide group and a carbonyl group. This compound is a colorless crystalline solid with a melting point of 32°C and a boiling point of 207°C. It is soluble in organic solvents such as ethanol and ether but is insoluble in water .
Scientific Research Applications
Benzoyl cyanide has a wide range of applications in scientific research:
Mechanism of Action
Target of Action
Benzoyl cyanide, also known as phenylacetonitrile, is an organic aromatic nitrile . It is a precursor to numerous compounds in organic chemistry . The primary targets of this compound are the biochemical pathways where it acts as an intermediate or a precursor molecule. It is involved in various chemical reactions due to its molecular structure and functional groups .
Mode of Action
This compound interacts with its targets through chemical reactions characteristic of nitriles . It can participate in nucleophilic substitution reactions with alkyl halides and acyl chlorides . The cyanide group confers nucleophilic reactivity, allowing this compound to participate in these reactions . Reduction of the cyanide group can lead to the formation of primary amines or other products, making this compound a precursor in organic synthesis .
Biochemical Pathways
This compound is involved in various biochemical pathways. It can be hydrolyzed under acidic or basic conditions to form benzylamine and the corresponding carboxylic acid . It is also involved in the synthesis of pharmaceuticals (phenylethylamine, barbiturates, and opioids) and agrochemicals . In addition, it plays a role in the synthesis of fungicides, fragrances, antibiotics, and other pharmaceuticals .
Pharmacokinetics
It is a colorless or yellow oily liquid, insoluble in water but soluble in organic solvents such as acetone, diethyl ether, ethanol, and tetrahydrofuran . These properties may influence its absorption and distribution in the body. Its metabolism likely involves its participation in various biochemical reactions as mentioned above.
Result of Action
The result of this compound’s action is the formation of various products through chemical reactions. For example, it can be hydrolyzed to give phenylacetic acid . It can also be used in the Pinner reaction to yield phenylacetic acid esters . Hydrogenation gives β-phenethylamine . A variety of base-induced reactions result in the formation of new carbon-carbon bonds .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. For example, its hydrolysis occurs under acidic or basic conditions . Its reactivity can also be influenced by the presence of other reactants in the environment. Furthermore, its physical properties, such as being an oily liquid and its solubility in organic solvents, can also affect its stability and efficacy in different environments .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Benzoyl cyanide plays a significant role in biochemical reactions, particularly in the hydrolysis process. It is known to interact with enzymes such as nitrilase, which catalyzes the hydrolysis of this compound to produce benzoylformic acid . This interaction is crucial as it allows for the conversion of this compound into more useful chemical intermediates. The nitrilase enzyme from Brevibacterium sp. CCZU12-1 has shown high activity against this compound, making it an important biocatalyst in this reaction .
Cellular Effects
This compound has various effects on different types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the hydrolysis of this compound by nitrilase can lead to the production of benzoylformic acid, which may further participate in cellular metabolic pathways . This interaction can impact the overall metabolic flux within the cell and alter the levels of various metabolites.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with nitrilase enzymes. This compound binds to the active site of nitrilase, where it undergoes hydrolysis to form benzoylformic acid . This reaction involves the cleavage of the carbon-nitrogen bond in this compound, facilitated by the catalytic activity of nitrilase. The resulting benzoylformic acid can then participate in further biochemical reactions within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can be effectively hydrolyzed by nitrilase over a period of 24 hours, with a high yield of benzoylformic acid . Long-term effects on cellular function may include changes in metabolic pathways and alterations in gene expression due to the presence of benzoylformic acid.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to the hydrolysis of nitriles. The nitrilase-catalyzed hydrolysis of this compound produces benzoylformic acid, which can then enter other metabolic pathways . This process may involve interactions with other enzymes and cofactors, influencing the overall metabolic flux and levels of metabolites within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Benzoyl cyanide can be synthesized through several methods:
Reaction of Benzoyl Chloride with Copper Cyanide: This method involves reacting benzoyl chloride with copper cyanide at high temperatures (150-165°C) under an inert gas atmosphere.
Thermal Decomposition of ω-Isonitrosoacetophenone: This method involves the thermal decomposition of ω-isonitrosoacetophenone to yield this compound.
Reaction of Benzoyl Chloride with Anhydrous Hydrogen Cyanide: In the presence of pyridine, benzoyl chloride reacts with anhydrous hydrogen cyanide to produce this compound.
Industrial Production Methods: Industrial production of this compound often involves the reaction of benzoyl chloride with copper cyanide due to its relatively high yield and efficiency. this method requires careful handling of toxic reagents and by-products .
Chemical Reactions Analysis
Types of Reactions: Benzoyl cyanide undergoes various chemical reactions, including:
Acylation Reactions: this compound is used as a radical acylating reagent in photoredox-catalyzed benzylic site-selective acylation reactions.
Hydrolysis: this compound can be hydrolyzed to form benzoylformic acid.
Reduction: this compound can be reduced to form benzylamine or other related compounds.
Common Reagents and Conditions:
Photoredox Catalysis: Visible-light photoredox-catalyzed single electron transfer (SET) and hydrogen atom transfer (HAT) strategies are used for acylation reactions.
Hydrolysis: Hydrolysis is typically carried out using water or aqueous solutions under acidic or basic conditions.
Major Products:
Benzoylformic Acid: Formed through hydrolysis of this compound.
Benzylamine: Formed through reduction of this compound.
Comparison with Similar Compounds
Benzoyl cyanide can be compared with other similar compounds such as benzyl cyanide and acyl cyanides:
Benzyl Cyanide: Benzyl cyanide (phenylacetonitrile) is an aromatic nitrile with the formula C6H5CH2CN.
Uniqueness of this compound: this compound is unique due to its dual functional groups (cyanide and carbonyl), which enable it to participate in a wide range of chemical reactions. Its ability to act as a radical acylating reagent under mild conditions with high functional group tolerance makes it particularly valuable in organic synthesis .
Properties
IUPAC Name |
benzoyl cyanide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJQBHOAJJGIPRH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060626 | |
Record name | Benzeneacetonitrile, .alpha.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
613-90-1 | |
Record name | Benzoyl cyanide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=613-90-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenylglyoxylonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613901 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BENZOYL CYANIDE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401920 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetonitrile, .alpha.-oxo- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetonitrile, .alpha.-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzoyl cyanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.419 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | PHENYLGLYOXYLONITRILE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9R5O6C18O8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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